アカンブロサートカルシウム

概要

説明

アカンプロセートカルシウム: は、アルコール依存症の患者においてアルコール離脱を維持するために主に使用される薬剤です。 これは、神経伝達物質γ-アミノ酪酸(GABA)の構造類似体であり、Campralというブランド名で販売されています 。 アカンプロセートカルシウムは、慢性的なアルコール摂取によって乱される脳内の神経伝達物質のバランスを回復するのに役立ちます .

製法

合成経路と反応条件:

ホモタウリンのアセチル化: アカンプロセートカルシウムの合成は、無水酢酸を用いたホモタウリン(3-アミノ-1-プロパンスルホン酸)のアセチル化から始まります.

カルシウム塩の生成: アセチル化された生成物は、次に酢酸カルシウムと反応させてアカンプロセートカルシウムを生成します.

工業的生産方法:

科学的研究の応用

Relapse Prevention

Acamprosate has been shown to be effective in reducing the risk of relapse in individuals recovering from alcohol dependence. A meta-analysis of clinical trials indicated that patients treated with acamprosate had a significantly longer cumulative abstinence duration compared to those receiving placebo treatments .

Key Findings:

- Cumulative Abstinence Duration : Patients receiving acamprosate demonstrated an average increase of 19 days in cumulative abstinence duration compared to controls .

- Calcium Plasma Levels : Clinical studies have found a correlation between elevated plasma calcium levels and improved treatment outcomes in patients receiving acamprosate, suggesting that calcium may play a critical role in its efficacy .

Case Report on Gambling Disorder

A notable case report highlighted the use of acamprosate in a patient with both alcohol dependence and gambling disorder. The patient experienced a reduction in gambling urges after being treated with acamprosate, suggesting its potential utility beyond alcohol dependence .

Comparative Studies

A study investigated the combined effects of acamprosate and escitalopram (an antidepressant) on ethanol consumption in stressed mice. The results indicated that while escitalopram alone did not significantly reduce ethanol consumption, the combination with acamprosate led to a marked decrease, particularly in stressed subjects . This suggests that acamprosate may enhance the effects of other pharmacological agents targeting mood disorders often associated with alcohol use.

Data Summary

The following table summarizes key findings from various studies on acamprosate:

| Study Type | Outcome Measure | Acamprosate Group | Control Group | Significance Level |

|---|---|---|---|---|

| Clinical Trial | Cumulative Abstinence Duration | +19 days | Baseline | p < 0.05 |

| Animal Model | Alcohol Consumption Reduction | Significant | Not significant | p < 0.01 |

| Case Report | Reduction in Gambling Urges | Yes | N/A | N/A |

| Combination Therapy Study | Ethanol Consumption Post-Treatment | Reduced | Not reduced | p < 0.05 |

作用機序

準備方法

Synthetic Routes and Reaction Conditions:

Acetylation of Homotaurine: The synthesis of acamprosate calcium begins with the acetylation of homotaurine (3-amino-1-propanesulfonic acid) using acetic anhydride.

Formation of Calcium Salt: The acetylated product is then reacted with calcium acetate to form acamprosate calcium.

Industrial Production Methods:

化学反応の分析

反応の種類:

一般的な試薬と条件:

無水酢酸: ホモタウリンのアセチル化に使用されます.

酢酸カルシウム: アセチル化された生成物と反応してアカンプロセートカルシウムを生成します.

酢酸カリウムと塩化カルシウム: ワンポット合成法で使用されます.

主な生成物:

アカンプロセートカルシウム: 反応から生成される主要な生成物.

科学研究への応用

化学:

生物学:

医学:

アルコール依存症治療: アルコール依存症患者の離脱を維持するために広く使用されています.

産業:

類似化合物との比較

特性

CAS番号 |

77337-73-6 |

|---|---|

分子式 |

C5H11CaNO4S |

分子量 |

221.29 g/mol |

IUPAC名 |

calcium;3-acetamidopropane-1-sulfonate |

InChI |

InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10); |

InChIキー |

FQYZCUOYXXIDPF-UHFFFAOYSA-N |

SMILES |

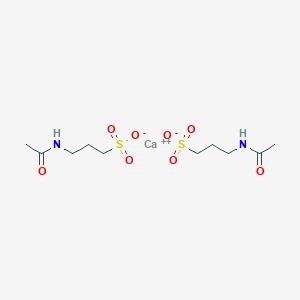

CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] |

正規SMILES |

CC(=O)NCCCS(=O)(=O)O.[Ca] |

外観 |

White to Off-White Solid |

melting_point |

>297 ºC |

Key on ui other cas no. |

77337-73-6 |

ピクトグラム |

Irritant |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

77337-76-9 (Parent) |

同義語 |

acamprosate acamprosate calcium acamprostate Acetyl Homotaurinate, Calcium Acetylhomotaurinate, Calcium Acetylhomotaurine, Calcium Acetylhomotaurine, Sodium Aotal calcium acetyl homotaurinate calcium acetylhomotaurinate calcium acetylhomotaurine Campral Campral EC N Acetylhomotaurine N Acetylhomotaurine, Monolithium Salt N Acetylhomotaurine, Monopotassium Salt N Acetylhomotaurine, Monosodium Salt N-acetylhomotaurine N-acetylhomotaurine, calcium (2:1) salt N-acetylhomotaurine, magnesium (2:1) salt N-acetylhomotaurine, monolithium salt N-acetylhomotaurine, monopotassium salt N-acetylhomotaurine, monosodium salt N-acetylhomotaurine, zinc (2:1) salt Regtect sodium acetylhomotaurine Zulex |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。